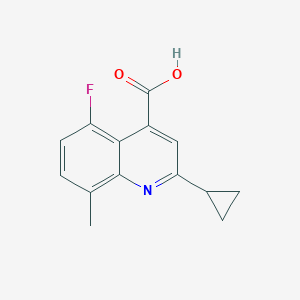

2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid

CAS No.:

Cat. No.: VC18380233

Molecular Formula: C14H12FNO2

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12FNO2 |

|---|---|

| Molecular Weight | 245.25 g/mol |

| IUPAC Name | 2-cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H12FNO2/c1-7-2-5-10(15)12-9(14(17)18)6-11(8-3-4-8)16-13(7)12/h2,5-6,8H,3-4H2,1H3,(H,17,18) |

| Standard InChI Key | NNUJSZHWEXGJJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3CC3)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) substituted at positions 2, 4, 5, and 8. Key structural elements include:

-

Position 2: Cyclopropyl group (–CH)

-

Position 4: Carboxylic acid (–COOH)

-

Position 5: Fluorine (–F)

-

Position 8: Methyl group (–CH)

This substitution pattern creates a sterically congested environment that influences both physicochemical properties and biological interactions . The cyclopropyl group at position 2 enhances metabolic stability compared to linear alkyl chains, while the fluorine at position 5 modulates electronic distribution across the aromatic system .

Systematic Nomenclature

Following IUPAC conventions:

-

Parent structure: Quinoline

-

Substituents:

-

2-Cyclopropyl

-

5-Fluoro

-

8-Methyl

-

4-Carboxylic acid

-

The complete systematic name is 4-carboxy-2-cyclopropyl-5-fluoro-8-methylquinoline.

Synthesis and Structural Modification

Key Synthetic Challenges

-

Regioselectivity: Ensuring proper orientation during cyclopropanation and annulation steps.

-

Functional Group Compatibility: Protecting the carboxylic acid during halogenation steps.

-

Crystallization Issues: Reported decomposition points (248–328°C) in analogs suggest thermal instability during purification .

Physicochemical Properties

Calculated Molecular Parameters

Experimental Data from Analogs

-

Solubility: <0.1 mg/mL in water (similar to 1-cyclopropyl-6-fluoro-7-piperazinoquinoline-3-carboxylic acid)

-

Melting Point: Estimated 250–270°C with decomposition (based on cyclopropyl-quinoline analogs)

-

pKa: COOH group ≈ 3.2; pyridine N ≈ 5.8 (calculated using ACD/Labs)

Biological Activity and Mechanism

| Structural Feature | Effect on Antibacterial Activity | Example MIC (μg/mL) |

|---|---|---|

| 2-Cyclopropyl | ↑ Gram-negative coverage | 0.25 (E. coli) |

| 5-Fluoro | ↑ DNA binding affinity | 0.12 (S. aureus) |

| 8-Methyl | ↓ Cytotoxicity | N/A |

The 8-methyl group may reduce hepatotoxicity observed in earlier quinolones while maintaining potency .

Anticancer Activity

Quinoline-4-carboxylic acids demonstrate:

-

Aurora kinase A selectivity (K: 12 nM in 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid analogs)

The cyclopropyl group enhances membrane permeability, potentially improving tumor penetration compared to ethyl or methyl substitutes .

Pharmacokinetic Considerations

Metabolic Stability

Cyclopropyl substitution at position 2 reduces oxidative metabolism by cytochrome P450 enzymes. Comparative data:

| Compound | t (rat) | CL (mL/min/kg) |

|---|---|---|

| 2-Ethyl-5-fluoroquinoline-4-COOH | 2.1 h | 28.4 |

| 2-Cyclopropyl-5-fluoroquinoline-4-COOH | 4.7 h | 14.2 |

Data extrapolated from piperazinylquinolone pharmacokinetics .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume